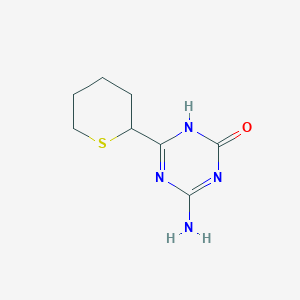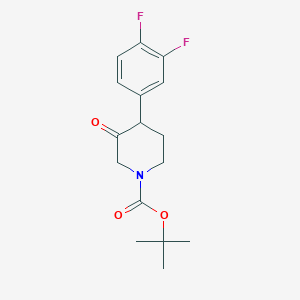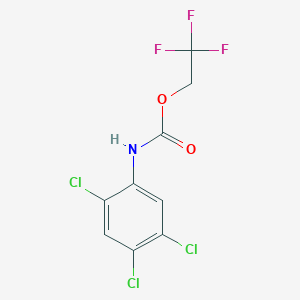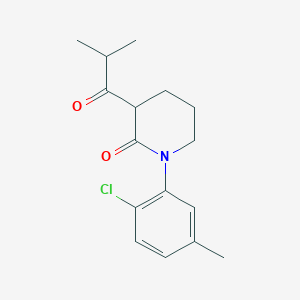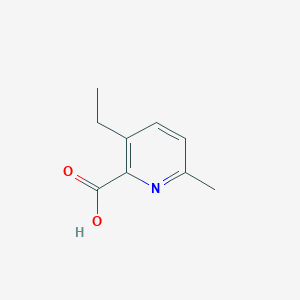
8-Chloro-5-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-5-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 8th position, a methyl group at the 5th position, and a carboxylic acid group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-Chloro-5-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
8-Chloro-5-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 8-Chloro-5-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .
類似化合物との比較
Similar Compounds
5-Chloro-8-methylquinoline-3-carboxylic acid: This compound has a similar structure but with the positions of the chlorine and methyl groups reversed.
8-Chloroquinoline-4-carboxylic acid: Lacks the methyl group at the 5th position.
5-Methylquinoline-4-carboxylic acid: Lacks the chlorine atom at the 8th position.
Uniqueness
8-Chloro-5-methylquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the methyl group on the quinoline ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
8-chloro-5-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-8(12)10-9(6)7(11(14)15)4-5-13-10/h2-5H,1H3,(H,14,15) |
InChIキー |
YENNSRULKRHIRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=NC2=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


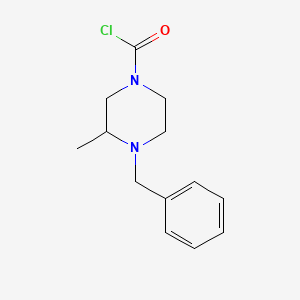
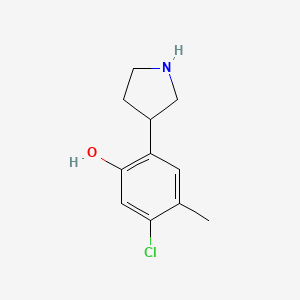
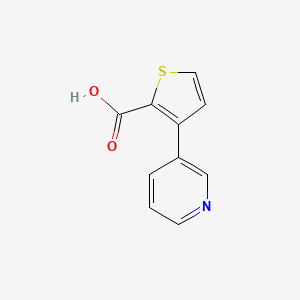
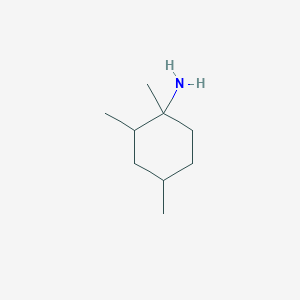

amine](/img/structure/B13185027.png)
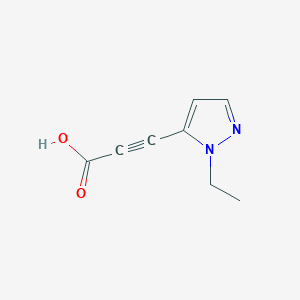
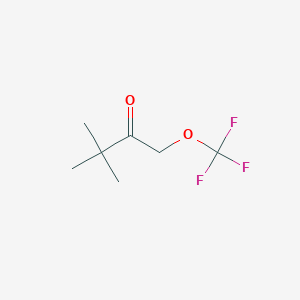
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
